2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid
Overview
Description
2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid is a chemical compound with the CAS number 1261904-88-4 . Its molecular formula is C16H17NO3 and it has a molecular weight of 271.32 . The IUPAC name for this compound is 5-(4-tert-butylphenyl)-2-hydroxynicotinic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17NO3/c1-16(2,3)12-6-4-10(5-7-12)11-8-13(15(19)20)14(18)17-9-11/h4-9H,1-3H3,(H,17,18)(H,19,20) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 470.9±45.0 °C . The predicted density is approximately 1 g/cm3 . The predicted pKa value is 2.36±0.20 .Scientific Research Applications
Herbicidal Activity
2-Hydroxy-5-(4-T-butylphenyl)nicotinic acid, a derivative of nicotinic acid, has shown promise in the field of agriculture, particularly in the development of herbicides. Studies have demonstrated that certain derivatives of nicotinic acid exhibit significant herbicidal activity. For example, compounds derived from nicotinic acid have shown effectiveness against Agrostis stolonifera and Lemna paucicostata, suggesting the potential for these compounds in weed control and management in agricultural settings (Chen Yu et al., 2021).
Pharmacological Effects
Nicotinic acid, from which this compound is derived, has been extensively studied for its pharmacological effects, particularly in lipid metabolism. It has been used as a lipid-lowering drug, demonstrating the ability to decrease lipolysis in adipose tissue. The activation of certain receptors, such as GPR109A (HM74 in humans), by nicotinic acid and its derivatives, plays a critical role in these effects (S. Tunaru et al., 2003).
Optical and Chemical Properties
Research into the chemical and optical properties of this compound and its derivatives has provided insights into their potential applications in various fields. Studies have explored the tautomerism and proton transfer processes in these compounds, offering valuable information for their use in chemical sensors and other applications (Bijan Kumar Paul et al., 2010).
Industrial Applications
In the context of industrial applications, nicotinic acid and its derivatives, including this compound, play a role in various sectors. For instance, methods have been developed for the production of nicotinic acid, highlighting its importance in food, pharmaceutical, and biochemical industries. This underscores the relevance of understanding and innovating in the synthesis and applications of nicotinic acid derivatives (Dawid Lisicki et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
5-(4-tert-butylphenyl)-2-oxo-1H-pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-16(2,3)12-6-4-10(5-7-12)11-8-13(15(19)20)14(18)17-9-11/h4-9H,1-3H3,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDWJRKPPMRSEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687741 | |
Record name | 5-(4-tert-Butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261904-88-4 | |
Record name | 5-(4-tert-Butylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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